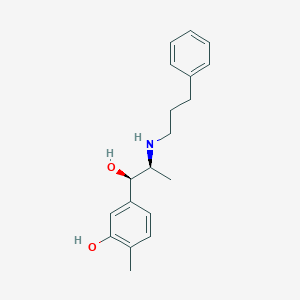
Cliropamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cliropamine is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cliropamine involves several key steps. The process begins with the reaction of 4-methylpropiophenone with nitrating acid to yield 4-methyl-3-nitropropiophenone. This intermediate is then reduced to the corresponding aniline derivative through catalytic hydrogenation. The aniline derivative undergoes diazotization, followed by heating to form 3-hydroxy-4-methylpropiophenone. This compound is protected by etherification with benzyl chloride, resulting in 3-benzyloxy-4-methylpropiophenone. Bromination of this intermediate and subsequent reaction with N-benzyl-N-(3-phenylpropyl)amine yields the tertiary amine, which is finally debenzylated and reduced by catalytic hydrogenation over palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cliropamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: this compound participates in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds .
Scientific Research Applications
Cliropamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Cliropamine involves its interaction with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Chlorpheniramine: An antihistamine used to treat allergic reactions.
Chlorpromazine: An antipsychotic used to treat schizophrenia and other mental health conditions.
Comparison: Cliropamine is unique in its chemical structure and the range of reactions it can undergo.
Properties
CAS No. |
109525-44-2 |
|---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-[(1R,2S)-1-hydroxy-2-(3-phenylpropylamino)propyl]-2-methylphenol |
InChI |
InChI=1S/C19H25NO2/c1-14-10-11-17(13-18(14)21)19(22)15(2)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,19-22H,6,9,12H2,1-2H3/t15-,19-/m0/s1 |
InChI Key |
AUTKZDGLQYYXLZ-KXBFYZLASA-N |
SMILES |
CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]([C@H](C)NCCCC2=CC=CC=C2)O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |
Synonyms |
Cliropamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















